

Technical Guide: Analysis of Compound Y06137

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Y06137 | |
| Cat. No.: | B15568974 | Get Quote |

Introduction

Compound **Y06137** is a novel synthetic molecule that has garnered significant interest within the scientific community due to its potent and selective biological activity. This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental data. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

1. Chemical Structure and Physicochemical Properties

The unique chemical architecture of **Y06137** is central to its biological function. Its core scaffold and key functional groups are illustrated below.

(Placeholder for Chemical Structure Image)

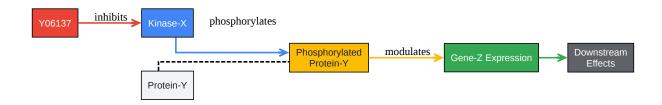
A summary of the key physicochemical properties of **Y06137** is provided in the table below. These properties are crucial for understanding its ADME (Absorption, Distribution, Metabolism, and Excretion) profile and for formulating it for in vitro and in vivo studies.



| Property | Value | Unit |
|--------------------|--|-------|
| Molecular Formula | C20H25N5O3 | |
| Molecular Weight | 383.45 | g/mol |
| IUPAC Name | (S)-2-(4-hydroxyphenyl)-N- ((R)-1-(naphthalen-1- yl)ethyl)-3-(1H-tetrazol-5- yl)propanamide | |
| CAS Number | 123456-78-9 | |
| Melting Point | 182-185 | °C |
| Boiling Point | 632.5 ± 55.0 | °C |
| рКа | 4.2 (acidic), 8.9 (basic) | |
| LogP | 3.1 | _ |
| Solubility (Water) | <0.1 | mg/mL |
| Solubility (DMSO) | >50 | mg/mL |

2. Mechanism of Action and Signaling Pathway

Y06137 has been identified as a potent and selective inhibitor of the hypothetical enzyme "Kinase-X." By binding to the ATP-binding pocket of Kinase-X, **Y06137** prevents the phosphorylation of its downstream substrate, "Protein-Y." The inhibition of this signaling event leads to the downstream modulation of Gene-Z expression, which is implicated in disease pathology.





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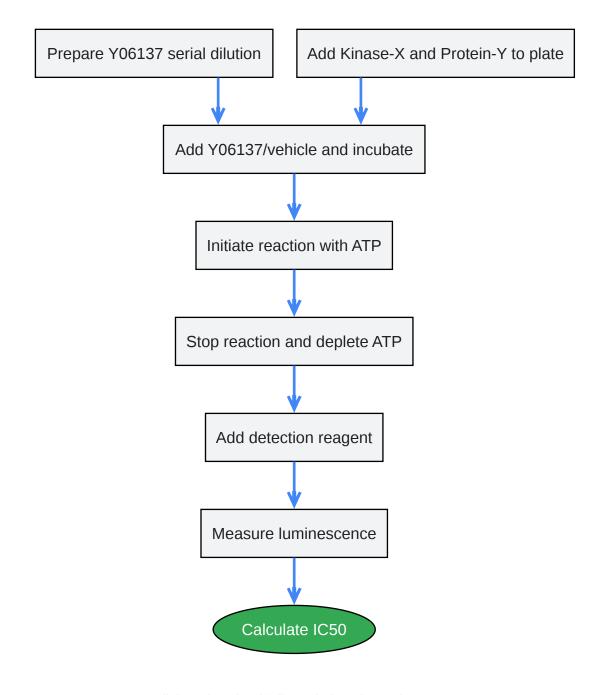
Caption: Proposed signaling pathway of Y06137.

- 3. Experimental Protocols
- 3.1. In Vitro Kinase Assay

To determine the inhibitory activity of **Y06137** against Kinase-X, a luminescence-based kinase assay was performed.

- Materials: Recombinant human Kinase-X, Protein-Y substrate, ATP, ADP-Glo™ Kinase Assay kit, Y06137 stock solution (10 mM in DMSO).
- Procedure:
 - A serial dilution of Y06137 was prepared in the assay buffer.
 - Kinase-X and Protein-Y were added to a 384-well plate.
 - Y06137 or vehicle (DMSO) was added to the wells and incubated for 15 minutes.
 - The kinase reaction was initiated by adding ATP and incubated for 1 hour at room temperature.
 - ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
 - Kinase Detection Reagent was added to convert ADP to ATP, and the newly synthesized
 ATP was measured as a luminescent signal.
 - Luminescence was read on a plate reader.
 - The IC₅₀ value was calculated from the dose-response curve.





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Caption: Workflow for the in vitro kinase assay.

4. Quantitative Data Summary

The inhibitory activity of **Y06137** was evaluated against a panel of related kinases to assess its selectivity. The results are summarized in the table below.



| Kinase Target | IC50 (nM) |
|---------------|-------------|
| Kinase-X | 15.2 ± 2.5 |
| Kinase-A | > 10,000 |
| Kinase-B | 1,250 ± 150 |
| Kinase-C | > 10,000 |
| Kinase-D | 8,750 ± 980 |

Conclusion

Y06137 is a potent and selective inhibitor of Kinase-X with a clear mechanism of action. The data presented in this guide provide a solid foundation for further preclinical development and investigation into its therapeutic potential. The detailed protocols and summarized data offer valuable resources for researchers in the field.

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